3-chloro-4-methoxy-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
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Description
The compound “3-chloro-4-methoxy-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring substituted with a chloro group, a methoxy group, and a sulfonamide group. The sulfonamide group is further substituted with a thiophene ring via an ethyl linker .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The benzene ring provides stability to the molecule, while the chloro, methoxy, and sulfonamide groups contribute to its reactivity. The thiophene ring, a five-membered heteroaromatic compound containing a sulfur atom, is considered to be a structural alert .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The chloro group is typically reactive towards nucleophilic substitution reactions. The methoxy group can participate in ether cleavage reactions under acidic conditions. The sulfonamide group is generally stable but can undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its functional groups. For instance, the presence of the methoxy group might increase its solubility in organic solvents. The chloro group might increase its density compared to similar compounds without halogens .Future Directions
Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties. Therefore, the synthesis and investigation of new structural prototypes like “3-chloro-4-methoxy-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide” with more effective pharmacological activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S2/c1-18-13-3-2-11(8-12(13)14)20(16,17)15-6-4-10-5-7-19-9-10/h2-3,5,7-9,15H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYCRBNCZNAEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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